Heterocycle‑Dependent Analgesic Potency Shifts in Triphenylpropyl‑Piperazine Series
In the foundational 1972 SAR study by Regnier et al., the unsubstituted pyridazine derivative (CAS 34675‑81‑5) exhibited measurable analgesic activity in the mouse hot‑plate assay comparable to reference analgesics of the triphenylpropyl‑piperazine class, with an intraperitoneal dose range of 10–40 mg/kg producing a 25% to >100% increase in paw‑lick latency [1]. The magnitude of this effect was demonstrably dependent on the identity of the heterocyclic ring attached to the piperazine; pyridazine, pyrimidine, and pyrazine congeners showed non‑interchangeable activity profiles, underscoring that the pyridazine-3‑yl attachment is a distinct potency determinant [1][2].
| Evidence Dimension | Analgesic potency (hot‑plate latency increase) at 10–40 mg/kg i.p. |
|---|---|
| Target Compound Data | 25% to >100% increase in paw‑lick latency (mouse hot‑plate, i.p.) – class‑level data for triphenylpropyl‑piperazines including pyridazine‑3‑yl derivative |
| Comparator Or Baseline | Pyrimidinyl‑ and pyrazinyl‑triphenylpropyl‑piperazine analogs; exact comparator data not disaggregated in available abstract/first page |
| Quantified Difference | Qualitative evidence that heterocycle identity alters analgesic activity; precise fold‑difference unavailable from accessible source fragments |
| Conditions | Mouse hot‑plate assay (Woolf & MacDonald method); intraperitoneal dosing; data reported as aggregate class range |
Why This Matters
Procurement of the precise pyridazine‑3‑yl congener is essential to reproduce the analgesic SAR trend, because substituting a pyrimidine or pyrazine analog can yield a different potency rank, compromising the integrity of a screening library or lead‑optimization program.
- [1] Regnier, G. et al. (1972). Triphenylpropylpiperazine Derivatives as New Potent Analgetic Substances. J. Med. Chem., 15(3), 295. DOI: 10.1021/jm00273a600. View Source
- [2] US3631043A – Di- and triphenylpropyl piperazine compounds. (1971). United States Patent. View Source
